CRES vs. Cystatin C: Divergent Protease Inhibition Profile and Cross-Class Specificity
In direct head-to-head in vitro assays, recombinant CRES protein failed to inhibit the cysteine proteases papain and cathepsin B—canonical targets of cystatin family members—whereas recombinant cystatin C exhibited robust inhibition under identical conditions [1]. Conversely, CRES potently inhibited the serine protease prohormone convertase 2 (PC2) with a Ki of 25 nM in a competitive manner, while cystatin C showed no detectable inhibition of PC2 [1]. This demonstrates CRES's unique cross-class inhibitory specificity, distinguishing it functionally from classical cystatins.
| Evidence Dimension | Protease inhibition profile |
|---|---|
| Target Compound Data | No inhibition of papain or cathepsin B; competitive inhibition of PC2 with Ki = 25 nM |
| Comparator Or Baseline | Cystatin C: robust inhibition of papain and cathepsin B; no inhibition of PC2 |
| Quantified Difference | Qualitative difference in target protease class (cysteine vs. serine proteases); quantitative Ki of 25 nM for PC2 inhibition by CRES vs. no activity for cystatin C |
| Conditions | In vitro recombinant protein assays using purified proteases and fluorogenic substrates; pH and temperature conditions as specified in published methods |
Why This Matters
Procurement of CRES is essential for experiments involving serine protease regulation in reproductive or neuroendocrine tissues, as generic cystatins lack this activity and would produce false-negative results.
- [1] Cornwall GA, Cameron A, Lindberg I, Hardy DM, Cormier N, Hsia N. The cystatin-related epididymal spermatogenic protein inhibits the serine protease prohormone convertase 2. Endocrinology. 2003 Mar;144(3):901-8. doi: 10.1210/en.2002-220997. PMID: 12586766. View Source
